2-(1-adamantyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide
Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . These compounds have been studied for their potential applications in medicine and other fields .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been established by NMR and MS analysis .Chemical Reactions Analysis
In the context of biological activity, some 1,2,4-triazole derivatives have shown inhibitory activities against certain cancer cell lines .Scientific Research Applications
Antimicrobial and Antiviral Applications
Compounds derived from N-(1-Adamantyl)acetamide, such as 2-(1-adamantyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide, have shown promising antimicrobial and antiviral activities. They serve as starting compounds in the synthesis of biologically active aminoadamantanes, which possess antimicrobial and antiviral activity useful in treating and preventing diseases like influenza, herpes, and pneumonia. The removal of acetyl protection from N-(1-adamantyl)acetamide yields 1-aminoadamantane, an active component of drugs for Parkinson’s disease treatment (R. Khusnutdinov et al., 2011).
Tuberculosis Treatment
Adamantylacetamide hybrids have been designed and synthesized for evaluating their efficacy against Mycobacterium tuberculosis. Notably, certain derivatives have been identified as potent inhibitors, showing significant promise as leads for developing new antitubercular agents (Dinesh Addla et al., 2014).
Structural Insights and Crystal Engineering
The crystal structure of 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide reveals intricate hydrogen bonding and attractive interactions, providing insights into the design of molecular assemblies and materials with specific properties. Such structural analyses contribute to understanding the molecular basis of their biological activities and the development of new materials (A. Bunev et al., 2013).
Antifungal and Antibacterial Activity
Adamantane derivatives have been synthesized to explore their physico-chemical properties and biological activities. Some compounds exhibit moderate antimicrobial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (V. Odyntsova, 2017).
Anti-inflammatory and Anti-cancer Activities
Certain sulfonamide derivatives with adamantyl groups have demonstrated cytotoxic activity against cancer cell lines, suggesting their potential in cancer therapy. Their versatility allows for exploring various therapeutic applications, underscoring the potential of adamantyl derivatives in drug discovery (M. Ghorab et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1-adamantyl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c26-20(11-21-8-16-5-17(9-21)7-18(6-16)10-21)23-12-15-1-3-19(4-2-15)25-14-22-13-24-25/h1-4,13-14,16-18H,5-12H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJACBVAYWCVPAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=CC=C(C=C4)N5C=NC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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